molecular formula C21H13Cl2NO4 B2489530 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922085-27-6

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2489530
CAS No.: 922085-27-6
M. Wt: 414.24
InChI Key: JAQPIIVVWOBQOU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with benzo[d][1,3]dioxole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide
  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzamide
  • N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxylic acid

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2NO4/c22-13-6-7-17(15(10-13)20(25)14-3-1-2-4-16(14)23)24-21(26)12-5-8-18-19(9-12)28-11-27-18/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQPIIVVWOBQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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